(2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(4-METHOXYPHENYL)-3-METHYL-2-(4-OXOQUINAZOLIN-3(4H)-YL)BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)18(19(24)22-14-8-10-15(26-3)11-9-14)23-12-21-17-7-5-4-6-16(17)20(23)25/h4-13,18H,1-3H3,(H,22,24)/t18-/m0/s1 |
InChI Key |
HFPKKYJYRYSERV-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-3-METHYL-2-(4-OXOQUINAZOLIN-3(4H)-YL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyaniline with 3-methyl-2-butanone in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 4-oxoquinazoline under specific conditions to yield the final product. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-3-METHYL-2-(4-OXOQUINAZOLIN-3(4H)-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
N-(4-METHOXYPHENYL)-3-METHYL-2-(4-OXOQUINAZOLIN-3(4H)-YL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3-METHYL-2-(4-OXOQUINAZOLIN-3(4H)-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-METHOXYPHENYL)-3-METHYL-2-(4-OXOQUINAZOLIN-3(4H)-YL)BUTANAMIDE can be compared with other quinazolinone derivatives, such as:
4-Oxoquinazoline: A simpler compound with similar core structure but lacking the methoxyphenyl and butanamide groups.
N-(4-Methoxyphenyl)quinazolin-4-amine: Another derivative with a different substitution pattern.
3-Methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid: A related compound with a carboxylic acid group instead of the amide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
